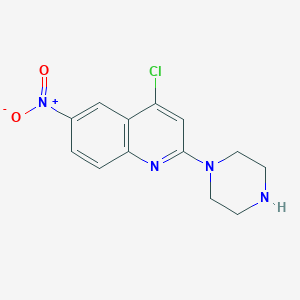
4-Chloro-6-nitro-2-(piperazin-1-YL)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-6-ニトロ-2-ピペラジン-1-イルキノリンは、分子式C13H13ClN4O2、分子量292.72 g/molの複素環式化合物です。この化合物は、クロロ、ニトロ、ピペラジン基で置換されたキノリンコアを含む独自の構造で知られています。
製造方法
合成経路と反応条件
4-クロロ-6-ニトロ-2-ピペラジン-1-イルキノリンの合成は、通常、4-クロロ-6-ニトロキノリンとピペラジンを特定の条件下で反応させることにより行われます。この反応は通常、ジクロロメタン(DCM)などの適切な溶媒とトリエチルアミン(TEA)などの塩基の存在下で行われ、求核置換反応を促進します 。反応混合物は室温またはわずかに上昇した温度で撹拌され、出発物質が目的の生成物に完全に変換されるようにします 。
工業的製造方法
工業的な環境では、4-クロロ-6-ニトロ-2-ピペラジン-1-イルキノリンの製造は、大規模なバッチ式プロセスまたは連続フロープロセスで行われる場合があります。自動反応器と温度、圧力、反応物の濃度などの反応パラメータの精密な制御を使用すると、合成の効率と収率を向上させることができます。また、再結晶またはクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-nitro-2-piperazin-1-yl-quinoline typically involves the reaction of 4-chloro-6-nitroquinoline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane (DCM) and a base like triethylamine (TEA) to facilitate the nucleophilic substitution reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-6-nitro-2-piperazin-1-yl-quinoline may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Reduction of the Nitro Group
The nitro group at position 6 undergoes reduction to form an amine derivative. This reaction is critical for synthesizing bioactive intermediates.
Reagents/Conditions :
-
Tin(II) chloride (SnCl₂) in refluxing ethanol/ethyl acetate .
-
Hydrogen gas (H₂) with palladium catalysts.
Example :
Reduction of 4-chloro-6-nitro-2-(piperazin-1-yl)quinoline with SnCl₂ yields 4-chloro-6-amino-2-(piperazin-1-yl)quinoline , a precursor for antitubercular agents .
Mechanism :
The nitro group (–NO₂) is reduced to an amine (–NH₂) via a nitrene intermediate.
Nucleophilic Substitution at the Chloro Position
The chlorine atom at position 4 is susceptible to nucleophilic displacement, enabling diverse derivatization.
Key Findings :
-
Substitution with piperazine requires careful control of stoichiometry to avoid dimerization .
-
Azide substitution is regioselective under mild conditions .
Condensation and Cycloaddition Reactions
The piperazine ring and nitro group facilitate condensation with carbonyl compounds or heterocycles.
Example Reactions :
-
Schiff base formation : Reacting with aldehydes (e.g., thiosemicarbazide) yields imine derivatives with reported α-glucosidase inhibitory activity (IC₅₀ = 12–750 µM) .
-
Cycloaddition : Treatment with hydrazine forms pyrazoloquinoline derivatives, which show antimicrobial activity .
Conditions :
Oxidation of the Piperazine Ring
The piperazine moiety undergoes oxidation under strong acidic or oxidative conditions.
Reagents :
-
Potassium permanganate (KMnO₄) in aqueous H₂SO₄.
-
Hydrogen peroxide (H₂O₂) with catalytic Fe³⁺.
Products :
-
N-Oxide derivatives with enhanced solubility and altered bioactivity.
Stability and Side Reactions
科学的研究の応用
4-Chloro-6-nitro-2-piperazin-1-yl-quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
4-クロロ-6-ニトロ-2-ピペラジン-1-イルキノリンの作用機序には、特定の分子標的と経路との相互作用が含まれます。
抗菌活性: 化合物は、細菌のDNA複製と転写に不可欠な酵素である細菌のDNAジャイレースとトポイソメラーゼIVを阻害します。
抗癌活性: 癌細胞の増殖に関与する特定のキナーゼと酵素を阻害し、細胞周期停止とアポトーシスにつながります。
類似の化合物との比較
4-クロロ-6-ニトロ-2-ピペラジン-1-イルキノリンは、次のような他の類似の化合物と比較することができます。
4-クロロ-6-ニトロキノリン: ピペラジン環がなく、異なる生物学的活性をもたらす可能性があります。
6-ニトロ-2-ピペラジン-1-イルキノリン: クロロ置換基がなく、分子標的との反応性と相互作用に影響を与える可能性があります。
4-クロロ-2-ピペラジン-1-イルキノリン: ニトロ基がなく、化学反応性と生物学的特性に影響を与える可能性があります。
4-クロロ-6-ニトロ-2-ピペラジン-1-イルキノリンにおけるクロロ、ニトロ、およびピペラジン基の存在は、この化合物をそのアナログと比較して独特で、潜在的に用途が広いものにします。
類似化合物との比較
4-Chloro-6-nitro-2-piperazin-1-yl-quinoline can be compared with other similar compounds, such as:
4-Chloro-6-nitroquinoline: Lacks the piperazine ring, which may result in different biological activities.
6-Nitro-2-piperazin-1-ylquinoline: Lacks the chloro substituent, which may affect its reactivity and interactions with molecular targets.
4-Chloro-2-piperazin-1-ylquinoline: Lacks the nitro group, which may influence its chemical reactivity and biological properties.
The presence of the chloro, nitro, and piperazine groups in 4-Chloro-6-nitro-2-piperazin-1-yl-quinoline makes it unique and potentially more versatile in its applications compared to its analogs.
生物活性
4-Chloro-6-nitro-2-(piperazin-1-YL)quinoline is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The structure of this compound features a quinoline core with a piperazine substituent, which is known to enhance biological activity through various mechanisms.
- Serotonin Transporter Inhibition : The compound acts as an inhibitor of the serotonin transporter (SERT), which plays a crucial role in regulating serotonergic signaling in the central nervous system. This inhibition can lead to increased serotonin availability, impacting mood and anxiety disorders .
- Antimicrobial Activity : Quinoline derivatives, including this compound, have shown efficacy against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or function .
- Anticancer Properties : Research has indicated that similar compounds exhibit selective cytotoxicity towards cancer cells compared to non-cancerous cells, suggesting potential applications in cancer therapy .
Biological Activity Data
Case Studies
- Antidepressant Effects : A study demonstrated that compounds structurally similar to this compound exhibited significant antidepressant-like effects in animal models by modulating serotonergic pathways .
- Anticancer Research : In vitro studies showed that this compound could inhibit the growth of breast cancer cell lines while sparing normal cells, indicating its potential for targeted cancer therapy .
- Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial properties of quinoline derivatives against Mycobacterium tuberculosis and other pathogens, showing promising results that warrant further investigation into their clinical applications .
特性
CAS番号 |
437708-76-4 |
|---|---|
分子式 |
C13H13ClN4O2 |
分子量 |
292.72 g/mol |
IUPAC名 |
4-chloro-6-nitro-2-piperazin-1-ylquinoline |
InChI |
InChI=1S/C13H13ClN4O2/c14-11-8-13(17-5-3-15-4-6-17)16-12-2-1-9(18(19)20)7-10(11)12/h1-2,7-8,15H,3-6H2 |
InChIキー |
HADJVDJPSUSVPZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















